molecular formula C17H16FNO2 B2805003 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone CAS No. 609794-78-7

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone

Cat. No. B2805003
CAS RN: 609794-78-7
M. Wt: 285.318
InChI Key: REBJNFJLPYUWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone, also known as DFPE, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. DFPE is a synthetic compound that was first synthesized in 2006 by researchers at the University of California, San Francisco. Since then, DFPE has been the subject of numerous studies investigating its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide : A study described the new and practical synthetic route of a compound related to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone, highlighting its potential in chemical synthesis processes (Ma Wenpeng et al., 2014).

  • Synthesis of Novel Derivatives : Another study focused on synthesizing novel derivatives from similar compounds for antibacterial applications, demonstrating the versatility of this chemical structure in creating new molecules (R. S. Joshi et al., 2011).

Medical and Biological Applications

  • Antituberculosis and Cytotoxicity Studies : Compounds similar to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone were synthesized and tested for their activity against Mycobacterium tuberculosis, as well as their cytotoxic effects, suggesting potential medicinal applications (Selvam Chitra et al., 2011).

  • Design and Evaluation of Antitumor Agents : This study explored the potential of similar compounds as antitumor agents, indicating the relevance of such chemical structures in the development of cancer treatments (Li-Chen Chou et al., 2010).

Other Applications

  • Fluorescence Properties and Labeling : A novel fluorophore derived from a related compound was studied for its strong fluorescence in a wide pH range, suggesting applications in biomedical analysis and fluorescent labeling (Junzo Hirano et al., 2004).

  • Synthesis of Isoquinolin-1-(2H)-ones : The compound's potential in the synthesis of isoquinolin-1-(2H)-ones was explored, which could have implications in various chemical and pharmaceutical applications (J. F. Guastavino et al., 2006).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c18-14-7-9-15(10-8-14)21-12-17(20)19-11-3-5-13-4-1-2-6-16(13)19/h1-2,4,6-10H,3,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBJNFJLPYUWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327075
Record name 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)ethanone

CAS RN

609794-78-7
Record name 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.